4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzo[b]thiophene moiety, a thiazole ring, and a piperazin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene-2-carbonyl chloride. This intermediate is then reacted with thiazol-2-ylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiazole ring may also contribute to the compound’s bioactivity by binding to metal ions or participating in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with the benzo[b]thiophene moiety and are used in similar applications.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds also feature a fused thiophene ring and are investigated for their photophysical properties and potential as host materials in organic electronics.
Uniqueness
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its combination of the benzo[b]thiophene, thiazole, and piperazin-2-one structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1-benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14-10-18(6-7-19(14)16-17-5-8-22-16)15(21)13-9-11-3-1-2-4-12(11)23-13/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQOODNNODWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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